molecular formula C11H11BrClNO B14774367 1-(3-Bromo-5-chlorophenyl)piperidin-2-one

1-(3-Bromo-5-chlorophenyl)piperidin-2-one

Cat. No.: B14774367
M. Wt: 288.57 g/mol
InChI Key: BLXHNDBYJNKHEI-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-chlorophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a piperidin-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-chlorophenyl)piperidin-2-one typically involves the reaction of 3-bromo-5-chlorobenzoyl chloride with piperidine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-chlorophenyl)piperidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group in the piperidin-2-one moiety can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can undergo oxidation to form more complex structures.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction and oxidation reactions can lead to the formation of alcohols or more oxidized compounds, respectively.

Scientific Research Applications

1-(3-Bromo-5-chlorophenyl)piperidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-chlorophenyl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3-Bromo-5-chlorophenyl)piperidin-2-one can be compared with other similar compounds, such as:

  • 1-(3-Bromo-5-methylphenyl)piperidin-2-one
  • 3-Bromo-1-(piperidin-1-yl)propan-1-one
  • (3-Bromo-5-chlorophenyl)(piperidin-1-yl)methanone

These compounds share structural similarities but differ in the substituents attached to the phenyl ring or the piperidinone moiety. The unique combination of bromine and chlorine atoms in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

1-(3-bromo-5-chlorophenyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClNO/c12-8-5-9(13)7-10(6-8)14-4-2-1-3-11(14)15/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXHNDBYJNKHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC(=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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